molecular formula C24H17FN2O4S B2850909 1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618413-85-7

1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2850909
CAS RN: 618413-85-7
M. Wt: 448.47
InChI Key: KVZNFTVLSSYOJF-UHFFFAOYSA-N
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Description

1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H17FN2O4S and its molecular weight is 448.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research into fluoro-substituted benzopyrans, which share structural motifs with the chemical compound , reveals their potential in developing anticancer drugs. For example, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations (Hammam et al., 2005). This suggests that modifications incorporating fluorophenyl and furan-2-carbonyl groups, as in our compound, could be explored for their anticancer potential.

Antimicrobial and Antituberculosis Activities

Thiazole derivatives have been investigated for their antimicrobial and antituberculosis properties. A study on thiazole-aminopiperidine hybrid analogues revealed their effectiveness against Mycobacterium tuberculosis, with one compound exhibiting significant activity across various assays (Jeankumar et al., 2013). Given the structural similarities, exploring the antimicrobial and antituberculosis activities of our compound could yield valuable insights into new therapeutic agents.

Synthesis and Characterization of Pyrrole Derivatives

Pyrrole derivatives play a crucial role in medicinal chemistry due to their diverse biological activities. A study on the synthesis and characterization of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, closely related to our compound, provided insights into its structural and electronic properties, potentially useful for the design of novel heterocyclic compounds (Singh et al., 2014). Such research underscores the importance of structural studies in understanding the reactivity and potential applications of these compounds.

Antinociceptive and Anti-inflammatory Properties

The synthesis of thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory activities highlight the therapeutic potential of compounds with thiazole and pyrrole motifs. Some derivatives exhibited significant activities, suggesting that our compound could also be evaluated for such properties, potentially leading to the development of new analgesic and anti-inflammatory agents (Selvam et al., 2012).

Anticancer Activities of Arylazothiazoles and Thiadiazoles

The synthesis of arylazothiazoles and 1,3,4-thiadiazoles using novel catalysts demonstrated promising anticancer activities, especially against colon and liver carcinoma cell lines. This suggests that incorporating the thiazole and pyrrole units, as seen in our compound, into anticancer research could contribute to the discovery of novel anticancer agents with improved efficacy (Gomha et al., 2015).

properties

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S/c1-2-13-5-10-16-18(12-13)32-24(26-16)27-20(14-6-8-15(25)9-7-14)19(22(29)23(27)30)21(28)17-4-3-11-31-17/h3-12,20,29H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZNFTVLSSYOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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